1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
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Overview
Description
1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a complex organic compound that features a combination of pyridine, piperidine, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 3-chloropyridine, undergoes a nucleophilic substitution reaction with a suitable nucleophile to introduce the desired substituent.
Piperidine Introduction: The pyridine derivative is then reacted with piperidine under controlled conditions to form the piperidine-substituted pyridine.
Pyrazole Coupling: The final step involves coupling the piperidine-substituted pyridine with a pyrazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammation.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used as a tool to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing the biological pathways they regulate.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-imidazol-1-yl)ethanone
- 1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-triazol-1-yl)ethanone
Uniqueness
1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-pyrazol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2/c16-13-3-1-6-17-15(13)22-12-4-9-19(10-5-12)14(21)11-20-8-2-7-18-20/h1-3,6-8,12H,4-5,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUOQNQDIJGNRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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